molecular formula C9H13NO B075186 4-[(2R)-2-aminopropyl]phenol CAS No. 1518-89-4

4-[(2R)-2-aminopropyl]phenol

Cat. No.: B075186
CAS No.: 1518-89-4
M. Wt: 151.21 g/mol
InChI Key: GIKNHHRFLCDOEU-SSDOTTSWSA-N
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Description

Scientific Research Applications

4-[(2R)-2-aminopropyl]phenol has several applications in scientific research:

Chemistry

    Building Block: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

    Neurotransmitter Studies: It is used in studies related to neurotransmitter release and uptake, particularly in the context of dopamine and norepinephrine pathways.

Medicine

    Diagnostic Agent: It is used as a mydriatic agent in ophthalmology to dilate pupils for diagnostic purposes.

Industry

    Polymer Synthesis: It is utilized in the synthesis of polymers with specific properties, such as enhanced thermal stability and flame resistance.

Mechanism of Action

Phenolic compounds act as antioxidants by reacting with a variety of free radicals. The mechanism of antioxidant actions involves either hydrogen atom transfer, transfer of a single electron, sequential proton loss electron transfer, and chelation of transition metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R)-2-aminopropyl]phenol can be achieved through several methods. One common approach involves the reduction of 4-nitroamphetamine. The process typically includes the following steps:

    Nitration: The starting material, amphetamine, is nitrated to form 4-nitroamphetamine.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Another method involves the direct hydroxylation of amphetamine derivatives. This can be achieved using various oxidizing agents under controlled conditions to introduce the hydroxyl group at the para position of the aromatic ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

4-[(2R)-2-aminopropyl]phenol undergoes various chemical reactions, including:

Oxidation

    Reagents and Conditions: Common oxidizing agents such as chromic acid or potassium permanganate can oxidize the phenol group to form quinones.

    Products: The major products are quinones, which are conjugated diketones.

Reduction

    Reagents and Conditions: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Products: The amino group remains intact, and the phenol group can be reduced to a hydroxyl group.

Substitution

    Reagents and Conditions: Electrophilic aromatic substitution reactions can occur with halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

    Products: Halogenated derivatives of this compound.

Comparison with Similar Compounds

4-[(2R)-2-aminopropyl]phenol can be compared with other similar compounds such as:

    Amphetamine: Lacks the hydroxyl group present in this compound, resulting in different pharmacological properties.

    Phenol: Lacks the amino group, making it less active in neurotransmitter-related studies.

    4-Hydroxyamphetamine: A stereoisomer with similar properties but different stereochemistry.

The uniqueness of this compound lies in its combination of a phenol group and an amino group, which imparts specific chemical reactivity and biological activity.

Properties

IUPAC Name

4-[(2R)-2-aminopropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKNHHRFLCDOEU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518-89-4
Record name Hydroxyamphetamine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYAMPHETAMINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4LK5VKU9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: The research mentions (R)-p-hydroxyamphetamine as a metabolite of selegiline in humans. Could you elaborate on the metabolic pathway leading to its formation?

A1: Absolutely. The study identifies three primary metabolic pathways for selegiline: N-dealkylation, beta-carbon hydroxylation, and ring-hydroxylation. [] (R)-p-hydroxyamphetamine is generated through the ring-hydroxylation pathway. This involves the enzymatic addition of a hydroxyl group (-OH) to the para position of the aromatic ring in either amphetamine or methamphetamine, both of which are metabolites formed earlier in the selegiline breakdown process. []

Q2: The study highlights the stereoselectivity of selegiline metabolism. Is there any information about the stereoselectivity of the ring-hydroxylation pathway that produces (R)-p-hydroxyamphetamine?

A2: While the paper clearly states that no racemic transformation occurs during selegiline metabolism and that beta-carbon hydroxylation exhibits product stereoselectivity, it doesn't provide specific details about the stereoselectivity of the ring-hydroxylation pathway. [] Further research would be needed to determine if the formation of (R)-p-hydroxyamphetamine is favored over its (S)-enantiomer.

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